molecular formula C20H13Cl2N3O2 B6060477 3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B6060477
M. Wt: 398.2 g/mol
InChI Key: ALFISRWMDFTOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C24H17Cl2N3O2, and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of tumor cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to have a number of other biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of inflammatory responses, and the regulation of cell cycle progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its high potency and selectivity. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are many potential future directions for research on 3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. Some possible areas of investigation include the development of more efficient synthesis methods, the exploration of new applications in other areas of scientific research, and the optimization of dosing and delivery methods to minimize potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product.

Scientific Research Applications

3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been used in a variety of scientific research studies. One of the most promising applications of this compound is in the field of cancer research, where it has been found to inhibit the growth of tumor cells in vitro and in vivo.

properties

IUPAC Name

3,4-dichloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2/c1-11-13(20-25-18-17(27-20)6-3-9-23-18)4-2-5-16(11)24-19(26)12-7-8-14(21)15(22)10-12/h2-10H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFISRWMDFTOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

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